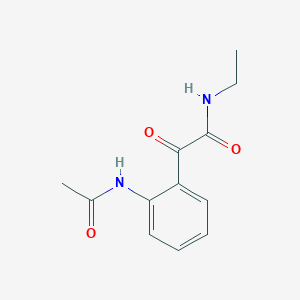

2-(2-acetamidophenyl)-N-ethyl-2-oxoacetamide

Description

Structure

3D Structure

Properties

CAS No. |

33090-81-2 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-(2-acetamidophenyl)-N-ethyl-2-oxoacetamide |

InChI |

InChI=1S/C12H14N2O3/c1-3-13-12(17)11(16)9-6-4-5-7-10(9)14-8(2)15/h4-7H,3H2,1-2H3,(H,13,17)(H,14,15) |

InChI Key |

FEVYRGRTVLTATC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(=O)C1=CC=CC=C1NC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound This compound belongs to the class of α-ketoamides, which are typically synthesized via the acylation of amides with α-oxocarboxylic acids or their derivatives. A common approach involves the reaction of an arylglyoxylic acid or ester with an appropriate amide under catalytic conditions.

Palladium-Catalyzed Synthesis Using Arylglyoxylates and N,N-Dialkylacetamides

One of the most efficient and reported methods for synthesizing α-ketoamides such as This compound involves palladium-catalyzed coupling of arylglyoxylates with N,N-dialkylacetamides.

- Reaction Conditions : The reaction typically employs palladium(II) trifluoroacetate (Pd(TFA)2) as the catalyst with tri(o-tolyl)phosphine as the ligand in a high-boiling solvent such as mesitylene or N,N-dimethylacetamide (DMA).

- Procedure : The arylglyoxylate (e.g., phenylglyoxylate) is reacted with N-ethylacetamide (as the N-ethyl source) under nitrogen atmosphere at elevated temperatures (around 150 °C) for 24 hours.

- Workup : After completion, the mixture is cooled, diluted with ethyl acetate, washed with sodium carbonate solution, dried, and purified by column chromatography.

This method yields the α-ketoamide product in moderate to good yields (typically 45–88%) depending on substrate and conditions.

Amidation of Arylglyoxylic Acids with Amines

Another classical method involves direct amidation of arylglyoxylic acids with ethylamine or ethyl-substituted amines:

- Starting Materials : 2-acetamidophenylglyoxylic acid or its activated derivatives.

- Reaction Conditions : Heating the acid with ethylamine or N-ethylacetamide under dehydrating conditions or in the presence of coupling agents (e.g., carbodiimides) to form the amide bond.

- Purification : Crystallization or chromatographic techniques yield the pure α-ketoamide.

This route is less commonly reported for this specific compound but is a fundamental synthetic approach for α-ketoamides.

Alternative Synthetic Routes Involving Isatin Derivatives

Literature reports synthesis of bis-glyoxylamide peptidomimetics from bis-N-acetylisatins and related intermediates. Although these methods focus on more complex molecules, the chemistry of ring-opening of isatin derivatives with amines and alcohols can be adapted for the preparation of 2-acetamidophenyl derivatives:

- Key Intermediate : Bis-isonitrosoacetanilide derivatives synthesized via Sandmeyer isonitrosoacetanilide isatin synthesis.

- Reaction : Ring-opening reactions with amines such as ethylamine can yield α-ketoamide functionalities.

- Yields and Characterization : Moderate yields with detailed spectroscopic data (IR, NMR) confirm product formation.

While this method is more elaborate, it offers a route to related compounds with α-ketoamide groups.

Comparative Data Table of Preparation Methods

Analytical and Characterization Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of amide protons, aromatic protons, and keto groups. Typical chemical shifts for amide NH appear around δ 8–12 ppm, while keto carbons resonate around δ 190–200 ppm in ^13C NMR.

- Infrared Spectroscopy (IR) : Characteristic bands include amide NH stretching (~3200–3400 cm^-1), carbonyl stretching of keto and amide groups (~1650–1750 cm^-1).

- Melting Point and Purity : Reported melting points and elemental analysis ensure compound identity and purity.

- Chromatographic Purification : Silica gel column chromatography with ethyl acetate/hexane mixtures is commonly used for purification.

These data collectively validate the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidophenyl)-N-ethyl-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxoacetamide group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-acetamidophenyl)-N-ethyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between L and analogous α-ketoamide derivatives:

Key Research Findings and Distinguishing Features

Structural and Electronic Properties

- Ligand L vs. Bis(α-ketoamide) Derivatives : Unlike bis(α-ketoamide) compounds (e.g., 7a ), L acts as a tridentate ligand, coordinating via pyridyl N, acetamido O, and keto O atoms to form stable Cu(II) complexes. DFT studies reveal that L ’s HOMO is concentrated on the acetamidophenyl group, while the LUMO resides on the metal center, facilitating charge transfer . Bis(α-ketoamides) lack metal coordination capacity due to their rigid linkers .

Biological Activity

2-(2-Acetamidophenyl)-N-ethyl-2-oxoacetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes existing literature and research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 234.25 g/mol

The compound features an acetamido group, which is known for enhancing solubility and bioavailability, making it a suitable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, which can influence various biological pathways:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in inflammatory pathways, thus reducing inflammation.

- Receptor Binding : It may bind to specific receptors, altering signal transduction processes that are crucial in cancer progression.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Anticancer Properties

Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| HeLa (Cervical Cancer) | 20 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 18 | Causes cell cycle arrest |

These findings highlight the compound's potential as a chemotherapeutic agent.

Case Studies

-

In Vivo Study on Anti-inflammatory Effects :

A study conducted on mice models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its efficacy as an anti-inflammatory agent. -

Anticancer Efficacy in Human Cell Lines :

In a comparative study, the compound was tested against standard chemotherapy agents. Results showed that it had comparable efficacy to established drugs but with a lower toxicity profile, suggesting its potential for use in combination therapies.

Research Findings

Recent studies have focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity:

- Structure-Activity Relationship (SAR) : Modifications on the ethyl group have been explored to improve potency and selectivity towards cancer cells.

| Derivative | Modification | Activity |

|---|---|---|

| N-Methyl Derivative | Increased lipophilicity | Enhanced cellular uptake |

| N-Benzyl Derivative | Improved receptor binding | Higher anti-cancer activity |

These modifications are aimed at increasing the therapeutic index while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.